Cyclopentane; 2-cyclopentylacetic acid; iron
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Overview
Description
Ferroceneacetic acid is an organometallic compound with the molecular formula C12H12FeO2 It consists of a ferrocene moiety attached to an acetic acid group Ferrocene itself is a well-known “sandwich” compound where an iron atom is sandwiched between two cyclopentadienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferroceneacetic acid can be synthesized through the reaction of acetylferrocene with morpholine, sodium sulfide nonahydrate, and sulfur. The reaction is carried out in an oil bath at 128°C for 7 hours, followed by refluxing with sodium hydroxide in ethanol and water for 4 hours . The mixture is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the ferroceneacetic acid.
Industrial Production Methods
While specific industrial production methods for ferroceneacetic acid are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency. Industrial methods would likely focus on optimizing reaction conditions, purification processes, and yield.
Chemical Reactions Analysis
Types of Reactions
Ferroceneacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ferroceneacetate.
Reduction: Reduction reactions can convert it back to acetylferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acetic anhydride and phosphoric acid are used for acylation reactions.
Major Products
Oxidation: Ferroceneacetate
Reduction: Acetylferrocene
Substitution: Acetylferrocene and 1,1’-diacetylferrocene
Scientific Research Applications
Ferroceneacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferroceneacetic acid involves the generation of reactive oxygen species (ROS) through Fenton catalysis. The ROS, particularly hydroxyl radicals, induce oxidative damage to DNA, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to generate ROS is a key factor in its antitumor activity.
Comparison with Similar Compounds
Similar Compounds
- Ferrocene
- Acetylferrocene
- Ferrocenemethanol
- Ferrocenoyl chloride
- Ferrocenecarboxaldehyde
- 1,1’-Ferrocenedicarboxaldehyde
- Aminoferrocene
Uniqueness
Ferroceneacetic acid is unique due to the presence of the acetic acid group, which enhances its reactivity and potential applications compared to other ferrocene derivatives. Its ability to generate ROS and its use in various catalytic and medicinal applications set it apart from similar compounds.
Properties
Molecular Formula |
C12H22FeO2 |
---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
cyclopentane;2-cyclopentylacetic acid;iron |
InChI |
InChI=1S/C7H12O2.C5H10.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h6H,1-5H2,(H,8,9);1-5H2; |
InChI Key |
MTBYXJFRFNOHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCC(C1)CC(=O)O.[Fe] |
Origin of Product |
United States |
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